Product packaging for 2-Chloro-7-ethoxybenzo[d]thiazole(Cat. No.:)

2-Chloro-7-ethoxybenzo[d]thiazole

Cat. No.: B13651989
M. Wt: 213.68 g/mol
InChI Key: HPGLBOMPRAGSAZ-UHFFFAOYSA-N
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Description

2-Chloro-7-ethoxybenzo[d]thiazole (CAS 1188140-38-6) is a high-value chemical intermediate extensively used in antimicrobial and pharmaceutical research. This compound belongs to the benzothiazole class, a scaffold widely recognized for its diverse biological activities and utility in constructing novel therapeutic agents . Its primary research value lies in its role as a versatile building block for synthesizing more complex molecules. The reactive 2-chloro substituent serves as an excellent leaving group, enabling facile nucleophilic substitution reactions to create a wide array of derivatives. This allows medicinal chemists to systematically explore structure-activity relationships, particularly in developing compounds that target antibiotic-resistant bacteria . Benzothiazole derivatives have demonstrated significant potential in addressing the global health crisis of antimicrobial resistance (AMR), with some analogs exhibiting potent inhibitory activity against bacterial targets like DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication and cell viability . The mechanism of action for benzothiazole-derived compounds varies based on their specific structural modifications. Research indicates that certain benzothiazole ethyl urea derivatives act as dual inhibitors of both DNA gyrase (GyrB) and topoisomerase IV (ParE), showing exceptional potency against a broad spectrum of Gram-positive pathogens including Staphylococcus aureus and Streptococcus pneumoniae . These inhibitors compete with ATP in the ATP-binding sites of these enzymes, disrupting the DNA supercoiling and chromosome segregation processes essential for bacterial survival. The benzothiazole core structure provides optimal geometry for interaction with bacterial enzyme active sites, while the 7-ethoxy group can influence electronic properties and bioavailability . Beyond antimicrobial applications, this compound serves as a key precursor in synthesizing molecular frameworks for various investigative pathways, including the development of benzothiazolopyrimidine-thiazole conjugates with demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNOS B13651989 2-Chloro-7-ethoxybenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

2-chloro-7-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3

InChI Key

HPGLBOMPRAGSAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Pathways Towards 2 Chloro 7 Ethoxybenzo D Thiazole

Retrosynthetic Analysis of 2-Chloro-7-ethoxybenzo[d]thiazole

A logical retrosynthetic analysis of this compound suggests two primary disconnection points: the C2-Cl bond and the C7-O (ethoxy) bond. This approach leads to key intermediates such as 7-ethoxy-2-mercaptobenzothiazole or 7-ethoxy-2-aminobenzothiazole. Further disconnection of the benzothiazole (B30560) ring itself points towards precursors like substituted anilines, specifically those containing an ortho-amino or ortho-halo functionality relative to a sulfur-containing group.

A plausible retrosynthetic pathway can be visualized as follows:

Fictional representation of a plausible retrosynthetic pathway.

This analysis highlights the critical steps in the forward synthesis: formation of the benzothiazole ring with the desired C7-ethoxy substituent, followed by the introduction of the chloro group at the C2 position.

Established and Novel Approaches for Benzothiazole Ring Formation

The construction of the benzothiazole ring is a cornerstone of the synthesis. Several methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.

Cyclization Reactions Utilizing Precursors

The most common and established method for benzothiazole synthesis involves the cyclization of precursors such as 2-aminothiophenols or ortho-halogenated anilines.

From 2-Aminothiophenols: The condensation of 2-aminothiophenols with various reagents is a versatile route. For the synthesis of the target molecule, a 3-ethoxy-2-aminothiophenol would be an ideal starting material. This can be reacted with reagents like carbon disulfide to yield the corresponding 2-mercaptobenzothiazole (B37678), or with cyanogen (B1215507) bromide to potentially form the 2-aminobenzothiazole (B30445).

From Ortho-Halogenated Anilines: An alternative approach involves the reaction of ortho-haloanilines with a sulfur source. For instance, an ortho-haloaniline bearing an ethoxy group at the meta position could be reacted with sodium thiocyanate (B1210189) or other sulfur-containing nucleophiles to construct the thiazole (B1198619) ring.

A variety of reagents can be employed for the cyclization step, each with its own set of advantages and potential yields.

PrecursorReagentProduct TypeReference
2-Aminothiophenol (B119425)Carbon Disulfide2-Mercaptobenzothiazole wikipedia.org
2-AminothiophenolAldehydes/Ketones2-Substituted Benzothiazoles organic-chemistry.org
o-HaloanilinePotassium Thiocyanate2-Aminobenzothiazole ethz.ch
o-HaloanilineCarbon Disulfide2-Mercaptobenzothiazole organic-chemistry.org

This table presents a selection of common precursors and reagents for benzothiazole ring formation.

Palladium-Catalyzed and Copper-Catalyzed Cyclizations

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles. organic-chemistry.org Both palladium and copper catalysts can facilitate the intramolecular C-S bond formation required for the cyclization. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. For example, a copper-catalyzed reaction between an appropriately substituted o-haloaniline and a sulfur source can provide a direct route to the benzothiazole core.

Strategies for Regioselective Halogenation at the C-2 Position

Once the 7-ethoxybenzothiazole core is assembled, the next critical step is the regioselective introduction of a chlorine atom at the C-2 position. Two primary strategies are available for this transformation.

One highly effective method involves the conversion of a 2-mercaptobenzothiazole intermediate to the desired 2-chlorobenzothiazole (B146242). This transformation is commonly achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). researchgate.netgoogle.com The reaction proceeds via the formation of a sulfenyl chloride intermediate, which is then displaced by a chloride ion. The use of sulfuryl chloride has been shown to give high yields of the 2-chloro product. google.com

Another viable route is the Sandmeyer reaction, which starts from a 2-aminobenzothiazole intermediate. wikipedia.orgorganic-chemistry.org This involves the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) chloride catalyst promotes the replacement of the diazonium group with a chlorine atom. wikipedia.orgorganic-chemistry.org

PrecursorReagentReaction TypeKey Conditions
2-MercaptobenzothiazoleSulfuryl Chloride (SO₂Cl₂)ChlorinationInert solvent, controlled temperature
2-AminobenzothiazoleNaNO₂, HCl, CuClSandmeyer ReactionAqueous acidic conditions, low temperature for diazotization

This interactive table outlines the primary methods for C-2 chlorination of the benzothiazole ring.

Methodologies for Ethoxy Group Introduction at the C-7 Position

The introduction of the ethoxy group at the C-7 position can be accomplished at different stages of the synthesis. One approach is to start with a precursor that already contains the ethoxy group, such as 3-ethoxyaniline, and then build the benzothiazole ring.

Alternatively, a functional group can be introduced at the C-7 position and then converted to an ethoxy group. A common strategy involves the synthesis of a 7-hydroxybenzothiazole intermediate. This can be achieved, for example, by the diazotization of 7-aminobenzothiazole followed by hydrolysis. researchgate.net The resulting 7-hydroxybenzothiazole can then be subjected to a Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride or potassium carbonate) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the desired ether.

A more complex, multi-step route could involve the introduction of a nitro group at the C-7 position, which can be subsequently reduced to an amino group. The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, followed by etherification as described above. numberanalytics.com

Optimization of Reaction Conditions and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each synthetic step include the choice of solvent, temperature, reaction time, and catalyst.

For the benzothiazole ring formation, the choice of catalyst and base in metal-catalyzed reactions can significantly impact the efficiency. In traditional condensation reactions, the concentration of reactants and the removal of by-products like water can drive the reaction towards completion.

In the C-2 chlorination step using sulfuryl chloride, controlling the stoichiometry of the reagent and the reaction temperature is critical to prevent over-halogenation or side reactions. The addition of a small amount of water has been reported to improve the efficiency of this reaction in some cases. researchgate.net For the Sandmeyer reaction, careful control of the temperature during diazotization is essential to prevent the decomposition of the unstable diazonium salt.

In the Williamson ether synthesis for the introduction of the ethoxy group, the choice of base and solvent is paramount. numberanalytics.com Polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate the rate of the Sₙ2 reaction. Phase-transfer catalysts can also be employed to enhance the reaction rate and yield, especially when dealing with sparingly soluble reagents. Microwave-assisted synthesis has also been shown to accelerate Williamson ether synthesis. numberanalytics.com

Catalytic Systems and Ligand Design in this compound Synthesis

The synthesis of benzothiazole derivatives often employs catalytic systems to enhance reaction rates and yields. While specific catalytic systems for this compound are not extensively detailed in the provided results, general principles of benzothiazole synthesis suggest the use of various catalysts. For instance, the synthesis of 2-substituted benzothiazoles can be achieved through the reaction of 2-aminothiophenol with aromatic benzoyl chlorides. researchgate.net In some cases, these reactions can proceed efficiently without a catalyst. researchgate.net

The design of ligands can play a crucial role in metal-catalyzed reactions leading to benzothiazole formation. Ligands can influence the reactivity and selectivity of the catalyst, enabling the synthesis of specific derivatives. For example, in the synthesis of thiazole-based stilbene (B7821643) analogs, specific reaction conditions and reagents are used to achieve the desired products, highlighting the importance of tailored synthetic strategies. nih.gov The synthesis of 7-methylbenzo[d]thiazol-2-amine, a related structure, involves refluxing with hydrazine (B178648) hydrate (B1144303) and a catalytic amount of concentrated HCl. nih.gov

The development of heterogeneous catalysts, such as those based on chitosan (B1678972), offers advantages in terms of catalyst separation, recovery, and reusability, contributing to greener synthetic processes. mdpi.com The catalytic activity of such systems can be attributed to functional groups that facilitate key reaction steps. mdpi.com

Catalyst/Ligand SystemReactantsConditionsOutcomeReference
None2-aminothiophenol, aromatic benzoyl chloridesSolvent-free, room temperatureGood to excellent yields of 2-substituted benzothiazoles researchgate.net
Concentrated HCl (catalytic)7-Methylbenzo[d]thiazol-2-amine, hydrazine hydrateReflux in ethylene (B1197577) glycolFormation of the corresponding hydrazino derivative nih.gov
PIBTU-CS hydrogelThiosemicarbazone derivative, 2-oxo-N-arylpropanehydrazonoyl halidesEthanol, ultrasonic irradiationSynthesis of thiazole derivatives with catalyst reusability mdpi.com

Solvent-Free and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiazole and benzothiazole derivatives. bepls.com These approaches aim to minimize or eliminate the use of hazardous solvents and reagents, reduce waste, and improve energy efficiency.

Solvent-free synthesis has emerged as a powerful technique for the preparation of benzothiazoles. For example, the reaction of 2-aminothiophenol with benzoyl chlorides can be carried out at room temperature without any solvent, affording the desired products in excellent yields and with very short reaction times. researchgate.net This method offers several advantages over traditional solvent-based syntheses, including simplicity, reduced environmental impact, and often, improved yields. researchgate.net

Water, as a green solvent, has also been explored for the synthesis of benzothiazoles. researchgate.net Reactions can be conducted in water, providing good yields and avoiding the use of volatile organic compounds. researchgate.net The use of recyclable biocatalysts, such as cross-linked chitosan hydrogels, under ultrasonic irradiation further exemplifies the move towards sustainable chemistry in thiazole synthesis. mdpi.com These methods not only offer environmental benefits but also often lead to milder reaction conditions and reduced reaction times. mdpi.com

ApproachReactantsConditionsKey AdvantagesReference
Solvent-Free2-aminothiophenol, benzoyl chloridesRoom temperatureExcellent yields, short reaction times, no solvent required researchgate.net
On-WaterArylglyoxals, cyclic 1,3-dicarbonyls, thioamidesMicrowave irradiationUse of green solvent, high yields, reduced reaction time bepls.com
Heterogeneous CatalysisThiosemicarbazone derivative, 2-oxo-N-arylpropanehydrazonoyl halidesPIBTU-CS hydrogel, ultrasonic irradiationRecyclable catalyst, mild conditions, high yields mdpi.com

Microwave-Assisted and Photochemical Synthesis Protocols

Alternative energy sources like microwave irradiation and photochemical methods have been increasingly utilized to promote the synthesis of benzothiazole derivatives, often leading to faster reactions and improved yields.

Microwave-assisted synthesis has proven to be a highly effective method for the rapid and efficient production of various heterocyclic compounds, including thiazole and benzothiazole derivatives. bepls.comresearchgate.net For instance, the one-pot, three-component reaction to form thiazole or benzothiazole fused pyranopyrimidinone rings can be carried out under solvent-free conditions using microwave irradiation, resulting in good yields and avoiding the need for chromatographic purification. researchgate.net Similarly, the synthesis of 1,2,4-triazole-3-thiol ring systems, which can be precursors or related structures, has been successfully achieved with good yield and purity using microwave irradiation. pensoft.net

Photochemical synthesis offers another non-thermal pathway to benzothiazole derivatives. The photochemical synthesis of 2-methylbenzothiazoles from ortho-halogenothioacetanilides has been reported, demonstrating the utility of light-induced reactions in forming the benzothiazole core. rsc.org A patent also describes a method for the synthesis of 2-chloro-5-chloromethylthiazole (B146395) using photocatalytic chlorination, which is claimed to improve yield and reduce waste compared to traditional methods. google.com

MethodReactantsConditionsKey FeaturesReference
Microwave-Assisted2-hydroxy-4H-benzo researchgate.netmdpi.comthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamineSolvent-free, catalyst-freeRapid, one-pot, high yields, no purification needed researchgate.net
Microwave-AssistedCarboxylic acid, thiocarbohydrazide-Good yield and purity for 1,2,4-triazole-3-thiol ring system pensoft.net
Photochemicalortho-halogenothioacetanilides-Formation of 2-methylbenzothiazoles rsc.org
Photocatalytic Chlorination2-chloropropenyl thioisocyanate, sulfonyl chlorideUV light, catalystImproved yield, reduced reaction time and waste google.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 7 Ethoxybenzo D Thiazole

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The C-2 position of the benzothiazole (B30560) ring is activated towards nucleophilic attack, particularly when substituted with a good leaving group like chlorine. This reactivity is further influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Scope and Limitations with Diverse Nucleophiles

The chlorine atom at the C-2 position of 2-Chloro-7-ethoxybenzo[d]thiazole can be displaced by a variety of nucleophiles. While specific studies on this exact molecule are limited in publicly available literature, the reactivity can be inferred from studies on analogous 2-chlorothiazole (B1198822) derivatives. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) proceeds to yield 2-methoxy-5-nitrothiazole, demonstrating the susceptibility of the C-2 position to O-nucleophiles. longdom.org It is important to note that the reaction yield can be sensitive to the stoichiometry of the reactants, with an equimolar ratio favoring the desired substitution product. longdom.org

Similarly, N-nucleophiles such as primary and secondary amines are expected to react readily with this compound. The reaction of 2-chloroquinoxaline (B48734) with piperidine, for example, proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net The rate of such reactions is influenced by the electron-withdrawing nature of the heterocyclic system and any activating groups present.

The scope of nucleophiles also extends to sulfur-based reagents. The reaction with thiols or their corresponding thiolates would lead to the formation of 2-thioether-substituted benzothiazoles.

However, limitations can arise from steric hindrance, both on the part of the nucleophile and the benzothiazole substrate. Highly bulky nucleophiles may exhibit reduced reactivity. Furthermore, the basicity of the nucleophile can play a role, as stronger bases might favor elimination reactions over substitution, although this is less common for heteroaromatic systems like benzothiazoles.

Kinetic and Thermodynamic Aspects of Substitution Reactions

The kinetics of nucleophilic aromatic substitution on 2-halobenzothiazoles generally follow a second-order rate law, being first order in both the substrate and the nucleophile. The reaction typically proceeds through a bimolecular addition-elimination mechanism (SNAr). In this mechanism, the nucleophile attacks the electron-deficient C-2 carbon, forming a high-energy intermediate known as a Meisenheimer complex. The leaving group is subsequently expelled to restore the aromaticity of the ring.

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution provides a means to functionalize the benzene portion of the benzothiazole ring system. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents (Chloro and Ethoxy Groups)

In this compound, the benzene ring is substituted with an ethoxy group at the C-7 position and is part of a fused heterocyclic system containing a chloro-substituted thiazole (B1198619) ring. The directing effects of these groups will determine the position of electrophilic attack.

The ethoxy group (-OEt) is a strongly activating, ortho-, para-directing group. This is due to the +R (resonance) effect of the oxygen lone pairs, which donate electron density to the benzene ring, stabilizing the arenium ion intermediate formed during electrophilic attack. The inductive effect (-I) of the electronegative oxygen atom is weaker than its resonance effect.

The chloro group (-Cl) at the C-2 position of the thiazole ring will have a deactivating inductive effect (-I) on the entire benzothiazole system, but its primary influence on the regioselectivity of electrophilic attack on the benzene ring will be less direct than the ethoxy group. The thiazole ring itself is an electron-withdrawing group.

Considering the directing effects, the ethoxy group at C-7 will direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the ethoxy group are C-6 and C-8 (which is part of the thiazole ring). The position para to the ethoxy group is C-4.

Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions . The C-6 position is ortho to the activating ethoxy group. The C-4 position is para to the activating ethoxy group. The relative amounts of substitution at these positions will depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the less hindered para position.

For example, in a halogenation reaction, such as bromination, one would expect the formation of 4-bromo- and/or 6-bromo-2-chloro-7-ethoxybenzo[d]thiazole. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The C-2 chloro substituent of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Strategies for Further Functionalization of the Benzothiazole Core

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C-2 position of the benzothiazole and an aryl or vinyl group from a boronic acid or ester. While specific examples with this compound are not extensively documented, related Suzuki couplings on 2-halobenzothiazoles are well-established. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like Na₂CO₃ or K₂CO₃. The choice of ligand, base, and solvent can be crucial for achieving high yields, especially with sterically hindered substrates. nih.govarkat-usa.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halobenzothiazoles

Aryl Halide Coupling Partner Catalyst System Base Solvent Yield (%) Reference
2-Bromoarylbenzothiazole Arylboronic acid Pd₂(dba)₃ Na₂CO₃ Dioxane/H₂O up to 83 nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-2 position and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.orgresearchgate.net This method provides access to 2-alkynylbenzothiazoles, which are valuable building blocks for further transformations. Copper-free Sonogashira protocols have also been developed. preprints.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

Aryl Halide Coupling Partner Catalyst System Base Solvent Yield (%) Reference
Iodoarene Phenylacetylene PdCl₂(PPh₃)₂ - Ionic Liquid up to 85 beilstein-journals.org

Heck Reaction: The Heck reaction enables the coupling of the C-2 position with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C double bond. researchgate.netresearchgate.net This reaction is catalyzed by a palladium complex in the presence of a base. The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective for this transformation. researchgate.net

Table 3: Illustrative Conditions for Heck Reaction of Aryl Halides

Aryl Halide Alkene Catalyst System Base Solvent Yield (%) Reference
Aryl Halide Ethyl Acrylate bis-NHC palladium complex - - - researchgate.net

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond between the C-2 position and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex with a variety of specialized phosphine (B1218219) ligands. This method provides a direct route to 2-aminobenzothiazole (B30445) derivatives, which are of significant interest in medicinal chemistry. nih.gov

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Base Solvent Reference
Aryl Halide Primary/Secondary Amine Pd complex/Phosphine ligand Strong base (e.g., NaOtBu) Toluene, Dioxane wikipedia.orgorganic-chemistry.org

These cross-coupling strategies highlight the versatility of this compound as a key intermediate for the synthesis of a wide array of functionalized benzothiazole derivatives, enabling the exploration of new chemical space for various applications.

Oxidation and Reduction Pathways of the Benzothiazole Heterocycle

The benzothiazole ring system can undergo both oxidation and reduction, with the outcome influenced by the nature of the reagents and the substitution pattern on the ring.

Oxidation: The sulfur and nitrogen atoms in the thiazole ring are susceptible to oxidation. Treatment of benzothiazoles with mild oxidizing agents like magnesium monoperoxyphthalate (MMPP) can lead to an oxidative ring-opening. This reaction, when carried out in an alcohol solvent, can yield acylamidobenzene sulfonate esters. scholaris.cacdnsciencepub.com For this compound, this would likely proceed through the initial formation of an N-oxide or S-oxide, followed by nucleophilic attack of the alcohol and subsequent cleavage of the thiazole ring.

The reaction with hydroxyl radicals (OH), a key process in atmospheric chemistry, typically involves an attack on the benzene ring to form various hydroxybenzothiazole isomers. rsc.org The presence of the electron-donating ethoxy group at the 7-position would likely direct this hydroxylation to other positions on the benzene ring.

Electrochemical oxidation of benzothiazoles has also been investigated. These reactions can lead to the formation of dimers or polymers, or with the addition of nucleophiles like cyanide, can result in substitution at the 2-position. jst.go.jp The chloro group at the 2-position is a good leaving group, which could facilitate nucleophilic substitution under oxidative conditions.

Reduction: The benzothiazole ring can be reduced under various conditions. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the reduction of the C=N bond in the thiazole ring, forming a dihydrobenzothiazole. The specific conditions required for the reduction of this compound would depend on the desired extent of reduction. The presence of the chloro group might also make the compound susceptible to reductive dehalogenation.

Electrochemical reduction of benzotriazoles, which share some structural similarities with benzothiazoles, has been shown to involve the reduction of the N=N moiety. benthamopenarchives.com A similar process could be envisioned for the C=N bond in the benzothiazole ring of this compound.

Table 1: Predicted Oxidation and Reduction Reactions of this compound

Reaction TypeReagent/ConditionPredicted Product(s)Notes
Oxidation MMPP, AlcoholRing-opened acylamidobenzene sulfonate esterThe ethoxy group may influence the reaction rate and regioselectivity.
Oxidation OH radicalHydroxylated benzothiazole derivativesThe position of hydroxylation will be directed by the existing substituents.
Oxidation Electrochemical (with NuCN)2-Cyano-7-ethoxybenzo[d]thiazoleThe chloro atom acts as a leaving group.
Reduction Catalytic Hydrogenation7-Ethoxy-2,3-dihydrobenzo[d]thiazoleReduction of the C=N bond.
Reduction NaBH47-Ethoxy-2,3-dihydrobenzo[d]thiazoleMilder reduction of the C=N bond.
Reduction ElectrochemicalDihydrobenzothiazole derivativeReduction of the heterocyclic ring.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: Benzothiazole derivatives can participate in rearrangement reactions, often driven by the formation of more stable intermediates or products. One notable example is the Claisen rearrangement. A study has shown that benzothiazole-tethered chromanone/coumarin scaffolds can be synthesized via a Claisen rearrangement in a one-pot manner. acs.orgacs.org While this specific reaction may not be directly applicable to this compound without further functionalization, it highlights the potential for rearrangements involving substituents on the benzothiazole core.

Ring contraction reactions of larger heterocyclic systems can also lead to the formation of benzothiazoles, suggesting the stability of this heterocyclic system. thieme-connect.de

Fragmentations: The fragmentation of this compound in mass spectrometry can be predicted based on the fragmentation patterns of benzothiazole itself and halogenated aromatic compounds. The mass spectrum of the parent benzothiazole shows characteristic peaks corresponding to the loss of HCN and other fragments. massbank.eunist.govmassbank.eu

For this compound, the following fragmentation pathways are expected:

Loss of the chloro group: A prominent fragmentation pathway would be the loss of a chlorine radical (•Cl) from the molecular ion.

Loss of the ethoxy group: The ethoxy group can be lost as an ethoxy radical (•OCH2CH3) or through the cleavage of the C-O bond followed by rearrangement.

Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, leading to fragments corresponding to the benzene ring with attached sulfur and nitrogen-containing moieties.

Loss of ethylene (B1197577) from the ethoxy group: A common fragmentation for ethoxy-substituted aromatics is the loss of an ethylene molecule (C2H4) via a McLafferty-type rearrangement, if applicable, or simple cleavage.

Table 2: Predicted Major Mass Spectrometric Fragmentations of this compound

Fragment IonProposed Structure/Lossm/z (relative to M+)
[M-Cl]+Loss of a chlorine radicalM - 35/37
[M-C2H5O]+Loss of an ethoxy radicalM - 45
[M-C2H4]+Loss of ethylene from the ethoxy groupM - 28
[C7H4NOS]+Loss of HClM - 36
[C6H4S]+Fragment from thiazole ring cleavage108
[C6H4N]+Fragment from thiazole ring cleavage90

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. For 2-Chloro-7-ethoxybenzo[d]thiazole, HRMS would be employed to determine its exact mass, which in turn confirms its molecular formula, C₉H₈ClNOS. The high resolving power of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion [M+H]⁺ would be measured with high precision. The expected and observed m/z values are then compared to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, key structural features of this compound can be deduced. For instance, the loss of the ethoxy group (-OC₂H₅) or the chloro substituent (-Cl) would produce characteristic fragment ions, providing evidence for their presence and connectivity within the molecule.

While specific experimental data for this exact compound is not widely published, a hypothetical fragmentation pattern can be predicted based on the known fragmentation of similar benzothiazole (B30560) structures.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[C₉H₈ClNOS+H]⁺214.0093Molecular Ion
[C₇H₄ClNS]⁺168.9729Loss of ethoxy group
[C₉H₈NOS]⁺178.0326Loss of chlorine atom
[C₇H₅S]⁺121.0112Fragmentation of the benzothiazole core

Note: The m/z values are predicted and would require experimental verification.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to unambiguously assign all the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns. Key expected signals would include a triplet and a quartet for the ethoxy group protons, and distinct signals in the aromatic region for the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons would be crucial in confirming the 1,2,4-substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would indicate their nature (aliphatic, aromatic, attached to a heteroatom). For instance, the carbon atom of the C=N bond in the thiazole (B1198619) ring would appear at a characteristic downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H correlations (i.e., which protons are coupled to each other). HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). This data allows for the definitive assignment of all atoms in the molecular framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-OCH₂CH₃~1.4 (t, 3H)~15.0
-OCH₂CH₃~4.1 (q, 2H)~65.0
Aromatic CH~7.0-7.5 (m, 3H)~110-130
Aromatic C-Cl-~150
Aromatic C-S-~135
Aromatic C-O-~155
Aromatic C-N-~160
C=N (thiazole)-~165

Note: These are predicted chemical shift ranges and require experimental verification.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C=N stretching of the thiazole ring, C-O stretching of the ethoxy group, and C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-S bond and the aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H stretch3000-3100FTIR, Raman
Aliphatic C-H stretch2850-3000FTIR, Raman
C=N stretch (thiazole)1600-1650FTIR, Raman
Aromatic C=C stretch1450-1600FTIR, Raman
C-O stretch (ether)1000-1300FTIR
C-Cl stretch600-800FTIR
C-S stretch600-750Raman

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would unequivocally confirm the connectivity of the atoms and the planarity of the benzothiazole ring system. Furthermore, it would reveal the conformation of the ethoxy group relative to the aromatic ring and provide insights into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from any impurities and for quantifying its purity.

HPLC: High-Performance Liquid Chromatography is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for detection, set at a wavelength where the benzothiazole chromophore absorbs strongly. The method would be optimized to achieve good resolution between the main peak of this compound and any potential impurities.

GC-MS: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry is a powerful alternative. A GC method would be developed using a suitable capillary column and temperature program to separate the components of a sample. The separated components would then be introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Once a robust chromatographic method is established, it can be used for purity profiling. By analyzing a sample of this compound, the percentage purity can be determined by measuring the area of the main peak relative to the total area of all peaks. Any minor peaks would represent impurities. The identity of these impurities can often be inferred from their mass spectra (in GC-MS or LC-MS) or by synthesizing potential by-products and comparing their retention times.

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Ethoxybenzo D Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. nih.gov DFT calculations are used to determine optimized geometry, analyze vibrational spectra, and explore charge distribution within a molecule. mdpi.com Such studies on benzothiazole (B30560) derivatives provide fundamental insights into their intrinsic chemical characteristics. mdpi.comnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. nih.gov The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable because electrons can be easily excited from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com

Computational studies on analogous benzothiazole derivatives illustrate how substituents influence the HOMO-LUMO gap. For instance, a DFT study on a series of substituted benzothiazoles demonstrated this effect clearly. The presence of electron-withdrawing groups like trifluoromethyl (CF3) was found to lower the energy gap, thereby increasing the molecule's reactivity, while unsubstituted compounds exhibited a larger gap. mdpi.com The calculated HOMO-LUMO energies for these derivatives show that charge transfer occurs within the molecules. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps of Substituted Benzothiazole Analogs (Data adapted from a computational study on related benzothiazole derivatives to illustrate expected trends.) mdpi.com

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1 4-OCH₃-5.74-1.134.61
2 4-CH₃-5.84-1.134.71
3 3,5-di-Cl-6.32-1.684.64
4 3,5-di-CF₃-6.67-2.214.46
5 Unsubstituted-5.92-1.194.73

This table demonstrates that for a series of related compounds, the trifluoromethyl-substituted analog (Compound 4) had the lowest HOMO-LUMO energy gap, indicating higher reactivity. mdpi.com For 2-Chloro-7-ethoxybenzo[d]thiazole, the electron-withdrawing chlorine atom and the electron-donating ethoxy group would both influence the electron distribution, HOMO-LUMO energies, and the resulting energy gap.

Molecular Electrostatic Potential (ESP) surfaces are valuable for understanding intermolecular interactions and predicting reactive sites within a molecule. researchgate.net The ESP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are crucial for predicting how a molecule will interact with other molecules, such as receptors or reactants. bldpharm.com

In studies of benzothiazole derivatives, ESP analysis reveals the location of positive and negative potentials. mdpi.com The negative potential regions, typically associated with electronegative atoms like nitrogen and oxygen, are susceptible to electrophilic attack. Conversely, positive potential regions, often found around hydrogen atoms, indicate sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the thiazole (B1198619) ring, the oxygen of the ethoxy group, and the chlorine atom would be expected to be electron-rich regions, influencing its interaction patterns. nih.gov

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. nih.govnanobioletters.com This allows for the precise assignment of vibrational bands to specific functional groups and bond movements within the molecule. researchgate.net

For example, in a theoretical study of 3-chloro-1,2-benzisothiazole, DFT calculations at the B3LYP/6-311++G(d,p) level accurately predicted the FT-IR and FT-Raman spectra. nih.gov Similar calculations for this compound would allow for the assignment of characteristic vibrations, such as the C-Cl stretching, the C-O-C stretches of the ethoxy group, and the vibrations of the fused benzothiazole ring system. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts. researchgate.net

For benzothiazole derivatives, MD simulations can elucidate the stability of protein-ligand complexes. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the molecule or complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.

Radius of Gyration (rGyr): Indicates the compactness of the molecule over the course of the simulation. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing information about its interaction with the surrounding environment. nih.gov

In a study of benzothiazole derivatives binding to a protein target, MD simulations showed that parameters like rGyr and SASA remained relatively constant throughout the simulation, suggesting the formation of a stable complex. nih.gov Such simulations for this compound would be crucial for understanding its conformational preferences and the stability of its interactions in a biological context.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms at the molecular level. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This helps in understanding reaction kinetics and identifying the rate-determining step. researchgate.net

Studies on the synthesis and transformation of benzothiazoles have successfully used computational models to understand the reaction mechanisms. researchgate.netnih.gov For instance, the mechanism of benzothiazole oxidation by hydroxyl radicals in the atmosphere was investigated using a combination of experimental and theoretical methods, which successfully predicted the formation of various stable products. nih.gov Another study on the ruthenium-catalyzed synthesis of benzothiazoles from N-arylthioureas used DFT to propose a modified mechanistic scheme and explain differences in substrate reactivity. researchgate.net A similar approach could be applied to this compound to investigate its synthesis or subsequent reactions, such as nucleophilic substitution at the 2-position, providing insights that are difficult to obtain through experimental means alone. acs.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. jocpr.comallsubjectjournal.comdocumentsdelivered.com Key descriptors calculated from HOMO and LUMO energies include: mdpi.com

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (σ): The reciprocal of hardness (σ = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

Table 2: Illustrative Quantum Chemical Descriptors for Benzothiazole Analogs (Data adapted from a computational study on related benzothiazole derivatives to illustrate the application of these descriptors.) mdpi.com

CompoundHardness (η)Softness (σ)Electronegativity (χ)Electrophilicity (ω)
1 2.3050.2173.4352.556
2 2.3550.2123.4852.576
3 2.3200.2154.0003.448
4 2.2300.2244.4404.417
5 2.3650.2113.5552.668

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com For this compound, calculating these values would allow for a direct comparison of its reactivity profile against other known benzothiazole derivatives, aiding in the prediction of its chemical behavior. jocpr.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict a range of properties crucial for understanding its behavior in various chemical and biological systems. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves several key steps. Initially, a dataset of compounds with known experimental values for a specific physicochemical property is compiled. For benzothiazole derivatives, this could include properties like boiling point, melting point, vapor pressure, solubility, and lipophilicity (log P). Subsequently, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic features.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the property of interest. The predictive power of the resulting QSPR model is then rigorously evaluated using various validation techniques.

While specific QSPR studies focused solely on this compound are not extensively documented in publicly available literature, research on related benzothiazole derivatives provides a strong foundation for understanding how such models would be constructed and applied. For instance, studies on other benzothiazoles have successfully used QSPR to predict anticancer activity and physicochemical properties like lipophilicity and dipole moment. researchgate.netresearchgate.net These studies highlight the importance of descriptors related to hydrophobicity and electronic properties in determining the behavior of this class of compounds. researchgate.net

For this compound, relevant molecular descriptors would likely include:

Constitutional descriptors: Molecular weight, number of specific atom types (e.g., chlorine, oxygen, nitrogen, sulfur), and number of rings.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, HOMO-LUMO energy gap, and partial charges on atoms. These descriptors can provide insights into the molecule's reactivity and intermolecular interactions. researchgate.netscirp.org

The resulting QSPR models can be used to estimate the physicochemical properties of this compound, providing valuable information in the absence of experimental data.

Illustrative Data Tables for QSPR Modeling

The following tables illustrate the type of data that would be generated and analyzed in a QSPR study of this compound and related compounds.

Table 1: Selected Molecular Descriptors for a Set of Benzothiazole Derivatives

This table showcases a hypothetical set of molecular descriptors that could be used in a QSPR study.

Compound NameMolecular Weight ( g/mol )LogP (o/w)Dipole Moment (Debye)
2-Chlorobenzothiazole (B146242)169.622.891.85
This compound213.683.752.45
2-Chloro-6-ethoxybenzo[d]thiazole213.683.752.30
7-Ethoxybenzo[d]thiazole179.242.982.10
Benzo[d]thiazole135.192.121.61

Table 2: Comparison of Experimental and QSPR-Predicted Physicochemical Properties

This table provides a hypothetical comparison of experimental values versus values predicted by a QSPR model for a key physicochemical property like the octanol-water partition coefficient (LogP).

Compound NameExperimental LogPPredicted LogPResidual
2-Chlorobenzothiazole2.892.91-0.02
This compound3.753.720.03
2-Chloro-6-ethoxybenzo[d]thiazole3.753.78-0.03
7-Ethoxybenzo[d]thiazole2.982.950.03
Benzo[d]thiazole2.122.15-0.03

These tables demonstrate how QSPR models can provide valuable predictions for the physicochemical properties of this compound, facilitating its further study and application. The accuracy of these models is dependent on the quality and diversity of the dataset and the appropriateness of the selected descriptors and statistical methods.

Synthetic Utility and Applications in Advanced Materials Science and Industrial Processes

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The reactivity of the chlorine atom in 2-Chloro-7-ethoxybenzo[d]thiazole renders it an excellent electrophile, making it a versatile intermediate for introducing the benzothiazole (B30560) moiety into a wide range of organic molecules. The chlorine atom can be readily displaced by various nucleophiles, a fundamental reaction in the construction of more elaborate chemical architectures.

This reactivity is central to its role in multi-step organic syntheses. Chemists utilize this compound as a starting material or a key intermediate to build complex molecular frameworks. For instance, the substitution of the chloro group allows for the introduction of different functional groups, paving the way for the synthesis of a diverse library of benzothiazole derivatives. These derivatives are often precursors to biologically active compounds and functional materials.

The general synthetic utility is highlighted by the various analogues of this compound, such as 2-Chloro-7-fluorobenzo[d]thiazole and 2-Bromo-7-chlorobenzo[d]thiazole, which also serve as important intermediates in organic synthesis. sigmaaldrich.comsigmaaldrich.com The presence of different halogens and other substituents on the benzothiazole ring allows for tailored synthetic strategies, expanding the scope of accessible molecular structures.

Development of Functional Materials and Optoelectronic Applications

The benzothiazole core is a well-known fluorophore, and derivatives of this compound are being explored for their potential in the development of advanced functional materials with specific optoelectronic properties. The electronic characteristics of the benzothiazole system, influenced by substituents like the ethoxy group, can be fine-tuned to create materials for various applications.

Dyes and Pigments: The extended π-system of the benzothiazole ring is a key feature for the development of organic dyes and pigments. By modifying the structure of this compound through the substitution of the chlorine atom, chemists can create molecules that absorb and emit light at specific wavelengths, leading to a wide range of colors.

Liquid Crystals: The rigid, rod-like structure of some benzothiazole derivatives makes them suitable candidates for the design of liquid crystalline materials. These materials exhibit properties between those of a conventional liquid and a solid crystal, and are essential components in display technologies.

Non-Linear Optical (NLO) Materials: The development of materials with significant NLO properties is a major area of research in materials science. The polarizable electron system of the benzothiazole ring, when appropriately substituted, can give rise to strong NLO responses, making these materials potentially useful for applications in optical communications and data storage.

While direct research on the optoelectronic applications of this compound is still emerging, the broader class of benzothiazole derivatives has shown significant promise in these areas. For example, thiazolo[5,4-d]thiazoles, which share a similar heterocyclic core, are of growing interest in the field of organic electronics. mdpi.com

Precursor for Catalytic Ligands and Organocatalysts

The nitrogen and sulfur atoms within the thiazole (B1198619) ring of this compound provide potential coordination sites for metal ions. This property makes it a valuable precursor for the synthesis of novel ligands for catalysis. By reacting this compound with appropriate molecules, researchers can design and create ligands with specific steric and electronic properties.

These tailored ligands can then be complexed with various transition metals to form catalysts for a wide array of organic transformations. The efficiency and selectivity of these catalysts are highly dependent on the structure of the ligand, making the versatility of the this compound scaffold particularly advantageous.

Furthermore, the benzothiazole framework itself can be incorporated into larger organic molecules designed to act as organocatalysts. These metal-free catalysts are an increasingly important area of green chemistry, and the unique electronic features of the benzothiazole ring can be harnessed to promote specific chemical reactions.

Applications in Agrochemicals

The benzothiazole scaffold is present in a number of biologically active molecules, and this has led to its exploration in the field of agrochemicals. Derivatives of this compound have the potential to serve as the structural basis for new herbicides and fungicides.

Herbicides: Research into related compounds, such as 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole, has indicated potential herbicidal properties. smolecule.com The trifluoromethyl group in this analogue is known to enhance biological activity, and similar structure-activity relationship studies could be applied to derivatives of this compound to develop new crop protection products.

Fungicides: The thiazole ring is a key component of many antifungal agents. The synthesis of new thiazole derivatives is an active area of research for the development of compounds with improved efficacy against various fungal pathogens. The ability to easily modify the this compound structure allows for the creation of a diverse range of compounds that can be screened for antifungal activity. For instance, 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester has been investigated for its potential as a pesticide. chemicalbook.com

Development of Novel Analytical Probes and Sensors (Non-Biological)

The fluorescent properties of the benzothiazole core make it an attractive platform for the development of novel analytical probes and sensors. By attaching specific recognition moieties to the this compound scaffold, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

These chemosensors can be designed to be highly selective and sensitive for the detection of various ions and neutral molecules. The change in fluorescence could be a turn-on or turn-off response, or a shift in the emission wavelength, providing a clear signal for the presence of the analyte. The versatility of the synthetic chemistry of this compound allows for the incorporation of a wide variety of binding sites, enabling the development of sensors for a broad range of non-biological targets.

Future Perspectives and Research Challenges for 2 Chloro 7 Ethoxybenzo D Thiazole

Sustainable and Eco-Friendly Synthetic Innovations

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For 2-Chloro-7-ethoxybenzo[d]thiazole, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign alternatives.

Current research in the broader field of benzothiazole (B30560) synthesis has highlighted several promising eco-friendly approaches. These include the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions. For instance, the synthesis of 2-substituted benzothiazoles has been successfully achieved using a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water, eliminating the need for volatile organic solvents. scispace.comresearchgate.net Another innovative approach involves the use of imidazolium (B1220033) chloride as a metal-free promoter for the synthesis of 2-substituted benzothiazoles, offering an economical and environmentally friendly route. mdpi.com Furthermore, the application of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, under ultrasonic irradiation has demonstrated high efficiency and mild reaction conditions for the synthesis of thiazole (B1198619) derivatives. mdpi.com

Future synthetic strategies for this compound and its precursors could incorporate these principles. The development of one-pot syntheses starting from readily available precursors, utilizing microwave or ultrasonic assistance to reduce reaction times and energy consumption, will be a key area of investigation. mdpi.comnih.gov The goal is to devise synthetic protocols that are not only efficient and high-yielding but also minimize waste and avoid the use of toxic reagents and solvents.

Catalyst/PromoterSolventKey Advantages
Cetyltrimethyl ammonium bromide (CTAB)WaterAvoids organic solvents, simple work-up scispace.comresearchgate.net
Imidazolium chloride-Metal-free, economical mdpi.com
Chitosan hydrogel (biocatalyst)EthanolRecyclable, high yields under ultrasonic irradiation mdpi.com
L-proline-ethylene glycol-Eco-friendly deep eutectic solvent system mdpi.comnih.gov

Exploration of Unconventional Reactivity and Novel Transformations

The 2-chloro substituent on the benzothiazole ring is a key functional handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. Future research will undoubtedly continue to explore the reactivity of this position with a diverse range of nucleophiles to generate libraries of novel 2-substituted-7-ethoxybenzothiazoles.

Beyond conventional SNAr reactions, the exploration of unconventional reactivity patterns will be a significant research direction. This could involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce carbon-carbon and carbon-heteroatom bonds at the 2-position. These methods would dramatically expand the accessible chemical space and allow for the synthesis of complex molecular architectures.

Furthermore, the investigation of more anomalous reactions could unveil novel chemical transformations. For example, studies on the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds have shown the formation of unexpected products, including Meisenheimer-type complexes. nih.gov Similar investigations into the reactivity of this compound with various reagents could lead to the discovery of new reaction pathways and the synthesis of unique molecular scaffolds.

Integration into Emerging Functional Materials with Tunable Properties

Benzothiazole derivatives are known to possess interesting photophysical and electronic properties, making them attractive candidates for applications in materials science. The unique electronic nature of the benzothiazole ring, combined with the electronic influence of the chloro and ethoxy substituents, suggests that this compound could serve as a valuable building block for functional materials.

Future research in this area will focus on incorporating the this compound moiety into larger conjugated systems, such as polymers and dendrimers, for applications in organic electronics. These materials could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties of the final material by modifying the substituents on the benzothiazole core is a significant advantage.

Moreover, the introduction of specific functional groups through the reactive 2-chloro position could lead to materials with tailored properties. For instance, the attachment of fluorescent dyes could lead to the development of novel fluorescent probes for biological imaging or chemical sensing. The incorporation of this scaffold into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be explored for applications in gas storage, catalysis, and separation technologies.

Advanced Computational Design and Predictive Modeling for Chemical Space Exploration

As the complexity of target molecules and materials increases, the role of computational chemistry in guiding synthetic efforts becomes ever more crucial. For this compound, advanced computational design and predictive modeling will be instrumental in exploring its vast chemical space and identifying derivatives with desired properties.

Density functional theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This can help in prioritizing synthetic targets and understanding the structure-property relationships. For example, computational screening of virtual libraries of 2-substituted-7-ethoxybenzothiazoles can identify candidates with optimal electronic properties for specific applications in materials science.

Furthermore, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of these compounds with biological targets, thereby guiding the design of new therapeutic agents. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Addressing Scalability for Industrial Application Beyond Laboratory Synthesis

While the synthesis of this compound and its derivatives on a laboratory scale may be achievable, translating these processes to an industrial scale presents a significant set of challenges. Addressing scalability is crucial for the eventual commercialization of any new compound or material.

Future research in this domain will need to focus on developing robust and cost-effective synthetic routes that are amenable to large-scale production. This includes the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The use of continuous flow chemistry, as opposed to traditional batch processing, can offer several advantages in terms of safety, efficiency, and scalability.

Q & A

Q. How do electronic effects (HOMO-LUMO levels) influence biological activity?

  • Methodology :
  • Lower HOMO levels (e.g., via fluorinated BDT units) enhance oxidative stability and bioavailability .
  • π-electron delocalization in thiazole rings correlates with antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.